molecular formula C16H19N3O2S B6008819 [1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone

[1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone

Cat. No.: B6008819
M. Wt: 317.4 g/mol
InChI Key: IQEZNGUZYUYJCC-UHFFFAOYSA-N
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Description

[1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone: is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a dehydrating agent . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the formation of the thiophene ring via a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones .

Reduction: : Reduction reactions can occur at the oxadiazole ring, converting it into a more reduced form such as an amine .

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Alkyl halides, aryl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .

Medicine

In medicinal chemistry, [1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone is being investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone apart from similar compounds is its unique combination of functional groups.

Properties

IUPAC Name

[1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-15(13-4-2-8-22-13)12-3-1-7-19(9-12)10-14-17-16(18-21-14)11-5-6-11/h2,4,8,11-12H,1,3,5-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEZNGUZYUYJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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